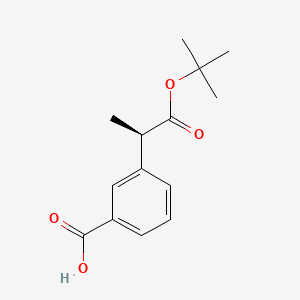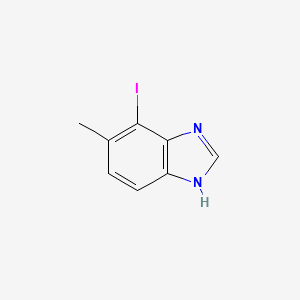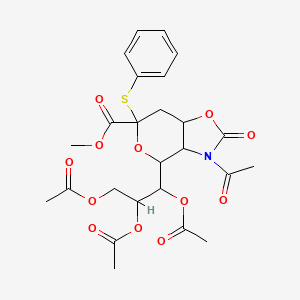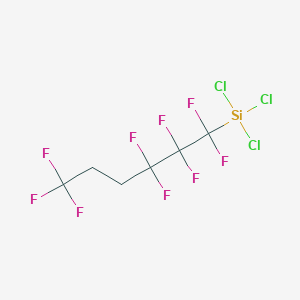
Silane,trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- is a chemical compound with the molecular formula C6H4Cl3F9Si. It is a member of the silane family, which consists of silicon and hydrogen compounds. This particular compound is characterized by the presence of three chlorine atoms and a nonafluorohexyl group attached to the silicon atom. It is known for its unique properties, including high thermal stability and hydrophobicity, making it useful in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of silane, trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- typically involves the reaction of nonafluorohexyl alcohol with trichlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction can be represented as follows:
C6H4F9OH+HSiCl3→C6H4Cl3F9Si+H2O
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: Chlorine atoms can be substituted with other functional groups such as alkoxy or amino groups.
Condensation: Can undergo condensation reactions to form siloxane polymers.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Substitution: Requires nucleophilic reagents such as alcohols or amines.
Condensation: Often catalyzed by acids or bases under controlled temperature and pressure conditions.
Major Products Formed
Hydrolysis: Produces silanols and hydrochloric acid.
Substitution: Forms various substituted silanes depending on the nucleophile used.
Condensation: Results in the formation of siloxane polymers with varying chain lengths and properties.
Wissenschaftliche Forschungsanwendungen
Silane, trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- has a wide range of applications in scientific research, including:
Surface Modification: Used to create hydrophobic and oleophobic surfaces on various materials.
Coatings: Applied as a coating agent to enhance the durability and chemical resistance of surfaces.
Biomedical Applications: Utilized in the development of biocompatible materials and drug delivery systems.
Polymer Chemistry: Acts as a precursor for the synthesis of fluorinated polymers with unique properties.
Wirkmechanismus
The mechanism of action of silane, trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- involves its ability to form strong bonds with various substrates through the silicon atom. The nonafluorohexyl group imparts hydrophobic and oleophobic properties, making it effective in modifying surface characteristics. The chlorine atoms can be readily substituted, allowing for further functionalization and customization of the compound’s properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
- Chloro-dimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane
- Perfluorooctyltrichlorosilane
Uniqueness
Silane, trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- is unique due to its specific nonafluorohexyl group, which provides distinct hydrophobic and oleophobic properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Eigenschaften
IUPAC Name |
trichloro(1,1,2,2,3,3,6,6,6-nonafluorohexyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3F9Si/c7-19(8,9)6(17,18)5(15,16)3(10,11)1-2-4(12,13)14/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCJPQMZAFESOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(C(C(F)(F)[Si](Cl)(Cl)Cl)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3F9Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701159 |
Source


|
| Record name | Trichloro(1,1,2,2,3,3,6,6,6-nonafluorohexyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78560-47-1 |
Source


|
| Record name | Trichloro(1,1,2,2,3,3,6,6,6-nonafluorohexyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
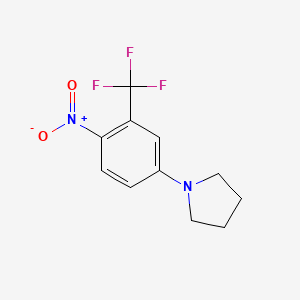
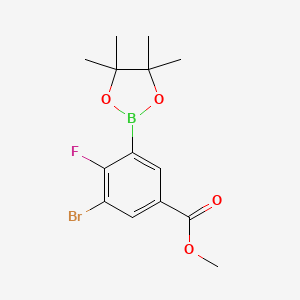



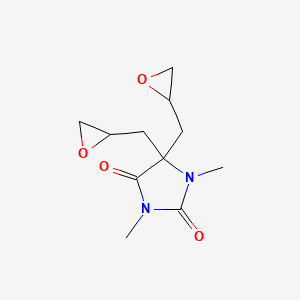
![1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride](/img/structure/B8232409.png)
![Racemic-(5R,6R)-Tert-Butyl 6-Hydroxy-1,4-Diazabicyclo[3.2.1]Octane-4-Carboxylate](/img/structure/B8232415.png)
